Heptyl 6-bromo-2-phenylquinoline-4-carboxylate
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Overview
Description
Heptyl 6-bromo-2-phenylquinoline-4-carboxylate is a chemical compound with the molecular formula C23H24BrNO2 and a molecular weight of 426.357 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of heptyl 6-bromo-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-phenylquinoline followed by esterification with heptyl alcohol. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Heptyl 6-bromo-2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Heptyl 6-bromo-2-phenylquinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s quinoline structure is known for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of heptyl 6-bromo-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Heptyl 6-bromo-2-phenylquinoline-4-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Quinoline-4-carboxylic acid: A precursor for various quinoline-based drugs.
2-Phenylquinoline: A simpler analogue without the ester and bromine substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
355419-69-1 |
---|---|
Molecular Formula |
C23H24BrNO2 |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
heptyl 6-bromo-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C23H24BrNO2/c1-2-3-4-5-9-14-27-23(26)20-16-22(17-10-7-6-8-11-17)25-21-13-12-18(24)15-19(20)21/h6-8,10-13,15-16H,2-5,9,14H2,1H3 |
InChI Key |
XKBYNATYMHDUDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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